N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
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Overview
Description
The compound contains several functional groups including a cyclopentylamino group, a thioether group, an indole group, and a fluorobenzamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex 3-dimensional structure due to the presence of the cyclic cyclopentyl group and the planar indole and benzamide groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, thioethers can participate in various oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and the aromatic indole and benzene rings could impact its solubility and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The compound you’ve mentioned can serve as an organoboron reagent in SM coupling reactions.
Mechanism:- Synthesis of Biaryl Compounds : SM coupling allows the construction of biaryl linkages, which are prevalent in natural products, pharmaceuticals, and materials .
Benzylic Position Reactions
Overview: The benzylic position refers to the carbon adjacent to a benzene ring. Reactions at this position are crucial for modifying aromatic compounds.
Benzylic Halides:- Secondary (2°) and Tertiary (3°) Benzylic Halides : These typically react via an SN1 pathway, involving resonance-stabilized carbocations .
Cycloalkane Naming
Overview: Cycloalkanes are cyclic hydrocarbons with single bonds between adjacent carbon atoms. The compound contains both cyclopentane and cyclobutane rings.
Naming:- The cyclopentane ring is the parent chain, and the smaller cyclobutane ring is a substituent on the parent chain. Thus, the name of the compound is “cyclobutylcyclopentane”^ .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of indole derivatives can vary widely, but many have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c25-18-11-9-17(10-12-18)24(30)26-13-14-28-15-22(20-7-3-4-8-21(20)28)31-16-23(29)27-19-5-1-2-6-19/h3-4,7-12,15,19H,1-2,5-6,13-14,16H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYSXWOJKCOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide |
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